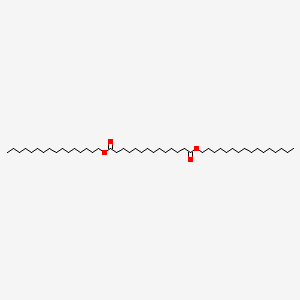
Dihexadecyl tetradecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl tetradecanedioate is an ester compound derived from tetradecanedioic acid and hexadecanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and hexadecanoic acid.
Reduction: Hexadecanol and tetradecanediol.
Hydrolysis: Tetradecanedioic acid and hexadecanol.
Scientific Research Applications
Dihexadecyl tetradecanedioate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Tetradecanedioic acid: A dicarboxylic acid with similar chain length but lacking ester functionality.
Hexadecanedioic acid: Another long-chain dicarboxylic acid with similar properties.
Dihexadecyl adipate: An ester with a shorter dicarboxylic acid backbone.
Uniqueness
Dihexadecyl tetradecanedioate is unique due to its specific combination of a long-chain dicarboxylic acid and long-chain alcohol, resulting in distinct physicochemical properties. Its high molecular weight and hydrophobic nature make it suitable for applications requiring long-lasting emollient effects and stability in formulations.
Properties
CAS No. |
42234-43-5 |
|---|---|
Molecular Formula |
C46H90O4 |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
dihexadecyl tetradecanedioate |
InChI |
InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
XMVITJJVQNKUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



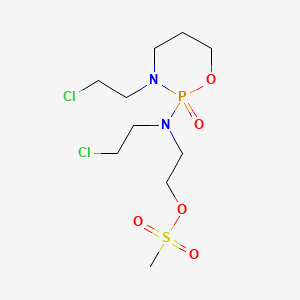
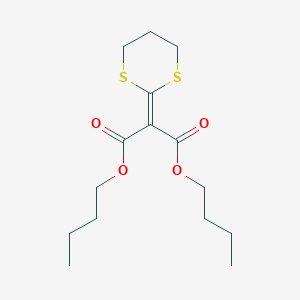
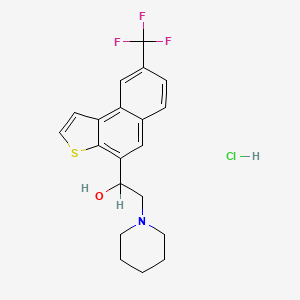
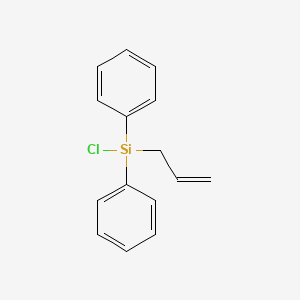
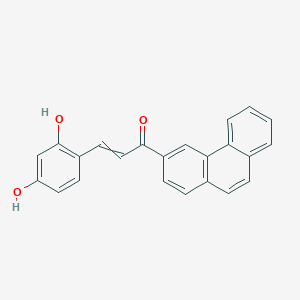
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
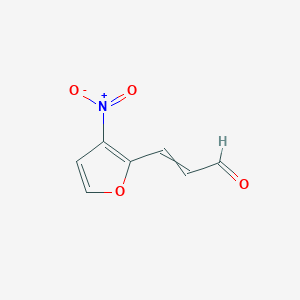
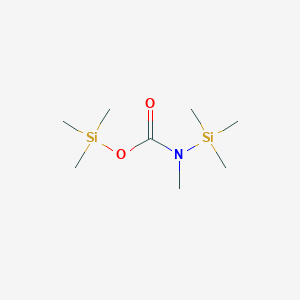
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
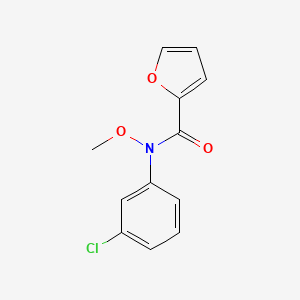
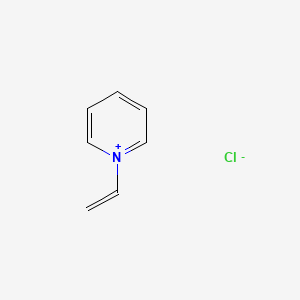
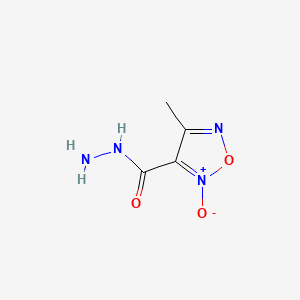
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
